molecular formula C20H21N3O5S B2835369 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921806-20-4

3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2835369
CAS No.: 921806-20-4
M. Wt: 415.46
InChI Key: JNRHLHJBKPSAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a phenyl group at position 3 and a ketone at position 4. The benzenesulfonamide moiety is modified with 3,4-dimethoxy substituents, linked to the pyridazine ring via an ethyl group.

The synthesis of such compounds typically involves alkylation or sulfonation reactions. For example, benzyl bromide derivatives can react with intermediates like 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide under basic conditions (e.g., potassium carbonate in DMF) to introduce diverse substituents .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-27-18-10-8-16(14-19(18)28-2)29(25,26)21-12-13-23-20(24)11-9-17(22-23)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHLHJBKPSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with appropriate diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be useful in designing drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyridazinone moiety may also interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

3,4-Dimethyl Analogs

A closely related compound, 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide , replaces the methoxy groups with methyl substituents. This substitution alters electronic and steric properties:

Compound Substituents Molecular Weight (g/mol) Key Properties
Target 3,4-dimethoxy 443.46 (est.) Higher polarity, potential for H-bonding
Analog 3,4-dimethyl 411.47 (est.) Increased hydrophobicity, improved lipophilicity

Benzyloxy-Substituted Pyridazines

Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) feature a benzyloxy group instead of the ethyl-linked phenylpyridazine. The benzyloxy substituent introduces steric bulk and aromaticity, which may reduce conformational flexibility compared to the target compound’s ethyl linker .

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 53 from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, replaces the pyridazine core with a pyrazolo-pyrimidine system. Key differences include:

  • Pyridazine : Two adjacent nitrogen atoms in a six-membered ring, offering unique hydrogen-bonding geometry.

Linker and Functional Group Modifications

Sulfonate Esters vs. Sulfonamides

Compounds like 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) replace the ethyl linker with a sulfonate ester. Sulfonate esters are more electrophilic and hydrolytically unstable compared to sulfonamides, which may limit their in vivo stability .

Key Research Findings

  • Synthetic Flexibility : The target compound’s ethyl linker and dimethoxy substituents allow for tunable electronic and steric properties, as demonstrated by alkylation and sulfonation protocols in and .
  • Biological Implications: Methoxy groups may improve solubility but reduce membrane permeability compared to methyl analogs.
  • Comparative Stability : Sulfonamide-based compounds (e.g., the target) exhibit greater metabolic stability than sulfonate esters like 7a, making them more suitable for therapeutic development .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Feature
Target Compound Pyridazine 3,4-dimethoxy, ethyl linker 443.46 (est.) Flexible linker, polar substituents
3,4-Dimethyl Analog Pyridazine 3,4-dimethyl, ethyl linker 411.47 (est.) Hydrophobic substituents
5a Pyridazine Benzyloxy 427.44 (est.) Steric bulk, aromaticity
Example 53 Pyrazolo-pyrimidine Fluorinated chromene 589.1 (M+1) Planar fused system

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realm of anti-inflammatory and antiviral applications. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

Structural Characteristics

The compound can be structurally represented as follows:

  • Molecular Formula : C21H21N3O4
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 921872-66-4

The structure includes a dimethoxy-substituted benzene ring connected to a pyridazine moiety via an ethyl chain, which is essential for its biological interactions.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including:

  • Carbonic Anhydrase (CA)
  • Cyclooxygenase (COX)-1 and COX-2
  • 5-Lipoxygenase (5-LOX)

These enzymes play crucial roles in the synthesis of inflammatory mediators. The compound's inhibition constants against these targets indicate its potency:

EnzymeInhibition Constant (nM)
hCA II5.3
COX-237.1
5-LOX19.2

These values suggest that this compound exhibits strong inhibitory activity against these enzymes, making it a promising candidate for further development as an anti-inflammatory drug .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV and hepatitis B. Its mechanism involves acting as a non-nucleoside reverse transcriptase inhibitor, which blocks viral replication by inhibiting the reverse transcriptase enzyme critical for viral genome replication .

Case Studies and Research Findings

  • Synthesis and Evaluation of Pyridazine Derivatives
    A study synthesized various pyridazine derivatives, including the target compound, and evaluated their biological activities. The results indicated that modifications to the pyridazine core could enhance the anti-inflammatory effects and improve selectivity towards COX-2 over COX-1 .
  • In Vivo Studies
    In vivo models demonstrated that compounds similar to this compound exhibited significant reductions in inflammation markers, supporting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the key steps for synthesizing 3,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions:

Sulfonamide Formation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a pyridazinone-containing ethylamine intermediate.

Pyridazinone Ring Construction : Cyclization of a diketone precursor with hydrazine derivatives under reflux conditions.

Functional Group Modifications : Introducing methoxy and phenyl groups via nucleophilic substitution or coupling reactions.

Q. Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates .
  • Temperature Control : Pyridazinone cyclization requires precise heating (80–100°C) to avoid side reactions .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions improve yields of aryl-substituted intermediates .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and pyridazinone ring substitution .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and resolves diastereomers during synthesis .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 443.14 for C₂₁H₂₁N₃O₅S) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme Inhibition Assays : Test activity against kynurenine monooxygenase (KMO) using fluorometric or HPLC-based methods, as structurally related sulfonamides show neuroprotective effects .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative activity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the compound’s sulfonamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

  • Assay Variability : Validate inhibitory potency using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) .
  • Metabolic Stability : Assess liver microsomal stability to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide) to identify substituent-specific effects .

Q. What experimental strategies can elucidate the compound’s mechanism of action in neurodegenerative disease models?

Answer:

  • Target Engagement Studies : Use photoaffinity labeling or covalent probes to identify binding partners in neuronal lysates .
  • Gene Expression Profiling : RNA-seq or qPCR to track changes in KMO or inflammatory markers (e.g., TNF-α) in microglial cells .
  • In Vivo Pharmacodynamics : Measure brain penetration and target modulation in transgenic rodent models (e.g., Huntington’s disease) via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Answer:

  • Substituent Variation : Systematically modify:
    • Pyridazinone Ring : Replace phenyl with pyridinyl to alter electron density .
    • Sulfonamide Linker : Adjust ethyl chain length to optimize steric compatibility with target pockets .

Q. Example SAR Table :

DerivativePyridazinone SubstituentIC₅₀ (KMO Inhibition)Selectivity (vs. COX-2)
Parent3-Phenyl0.8 µM10-fold
Analog A3-Pyridin-4-yl0.5 µM25-fold
Analog B3-Thiophen-2-yl1.2 µM5-fold

Data adapted from studies on analogous sulfonamides .

Q. What computational methods are suitable for predicting binding modes and off-target risks?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with KMO’s active site (PDB: 4BJ) .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonamide H-bond donors, hydrophobic phenyl groups) for virtual screening .
  • Off-Target Profiling : SwissTargetPrediction or SEA databases to assess cross-reactivity with kinases or ion channels .

Q. How should researchers address solubility and bioavailability challenges during preclinical development?

Answer:

  • Salt Formation : Prepare sodium or meglumine salts to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to improve blood-brain barrier penetration .
  • Prodrug Strategies : Mask sulfonamide groups with ester-linked promoieties for enhanced absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.